Etaphos
Overview
Description
Etaphos, also known as O-(2,4-dichlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide. It is primarily used to control a variety of insect pests in agricultural settings, particularly in orchards. The compound is known for its effectiveness against pests such as fruit flies, tortrix moths, and aphids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etaphos involves the reaction of 2,4-dichlorophenol with diethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Etaphos undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,4-dichlorophenol, ethyl alcohol, and phosphorothioic acid.
Oxidation: this compound can be oxidized to form its oxon derivative, which is more toxic to insects.
Substitution: The ethyl group in this compound can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Hydrolysis: 2,4-dichlorophenol, ethyl alcohol, phosphorothioic acid.
Oxidation: Oxon derivative of this compound.
Substitution: Various alkyl-substituted derivatives of this compound.
Scientific Research Applications
Etaphos has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of organophosphate insecticides.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Studied for its potential effects on human health and its mechanism of toxicity.
Industry: Utilized in the development of new insecticides and pest control strategies.
Mechanism of Action
Etaphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphate insecticide, also inhibiting acetylcholinesterase.
Chlorpyrifos: An organophosphate insecticide with broader applications and a different toxicity profile.
Uniqueness of Etaphos: this compound is unique in its specific use in orchards and its effectiveness against a particular range of pests. Its chemical structure allows for specific interactions with acetylcholinesterase, making it a potent insecticide with targeted applications.
Properties
IUPAC Name |
2,4-dichloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVUVBRTCPAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058082 | |
Record name | Etaphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38527-91-2 | |
Record name | Etaphos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38527-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etaphos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038527912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etaphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO5I750I7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.